Cyclopropanecarboxylic acid, 1,2-dihydro-2-oxo-3-pyridinyl ester
Overview
Description
Cyclopropanecarboxylic acid, 1,2-dihydro-2-oxo-3-pyridinyl ester is an organic compound with the molecular formula C9H9NO3 This compound is known for its unique structure, which includes a cyclopropane ring and a pyridinyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 1,2-dihydro-2-oxo-3-pyridinyl ester typically involves the esterification of cyclopropanecarboxylic acid with 1,2-dihydro-2-oxo-3-pyridine. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 1,2-dihydro-2-oxo-3-pyridinyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclopropanecarboxylic acid, 1,2-dihydro-2-oxo-3-pyridinyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 1,2-dihydro-2-oxo-3-pyridinyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active cyclopropanecarboxylic acid, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-: This compound has a similar cyclopropane ring but different substituents, leading to distinct chemical properties.
Cyclopropanecarboxylic acid, 2,3-dimethylphenyl ester: Another ester derivative with a different aromatic group, affecting its reactivity and applications.
Uniqueness
Cyclopropanecarboxylic acid, 1,2-dihydro-2-oxo-3-pyridinyl ester is unique due to its combination of a cyclopropane ring and a pyridinyl ester group. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(2-oxo-1H-pyridin-3-yl) cyclopropanecarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-7(2-1-5-10-8)13-9(12)6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORPJQWKOAMNIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC=CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314207 | |
Record name | MLS003115524 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71847-92-2 | |
Record name | MLS003115524 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003115524 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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